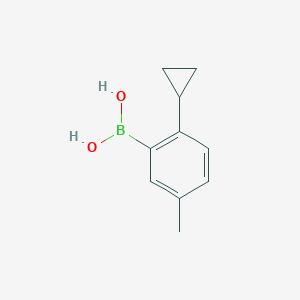

(2-Cyclopropyl-5-methylphenyl)boronic acid

Description

Properties

Molecular Formula |

C10H13BO2 |

|---|---|

Molecular Weight |

176.02 g/mol |

IUPAC Name |

(2-cyclopropyl-5-methylphenyl)boronic acid |

InChI |

InChI=1S/C10H13BO2/c1-7-2-5-9(8-3-4-8)10(6-7)11(12)13/h2,5-6,8,12-13H,3-4H2,1H3 |

InChI Key |

GELMKOBCBMTLTF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)C2CC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2-Cyclopropyl-5-methylphenyl)boronic Acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the cyclopropyl-substituted aromatic intermediate.

- Introduction of the boronic acid group via lithiation and subsequent borylation.

- Purification and isolation of the boronic acid derivative.

This strategy leverages organolithium chemistry and boron reagents such as trimethyl borate or triisopropyl borate under controlled low-temperature conditions to achieve high regioselectivity and yield.

Detailed Preparation via Lithiation and Borylation

Step 1: Preparation of the Cyclopropyl-Substituted Aromatic Precursor

- Starting from 2-bromo-5-methylbenzene or a related halogenated aromatic compound, a cyclopropyl group is introduced through cross-coupling or directed lithiation followed by cyclopropylation.

- Alternatively, cyclopropyl bromide can be used as a reagent to introduce the cyclopropyl ring onto the aromatic system.

Step 2: Generation of Aryl Lithium Intermediate

- The cyclopropyl-substituted aromatic halide is treated with n-butyllithium or s-butyllithium at low temperatures (-78 °C to -50 °C) in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

- The reaction is carried out under inert atmosphere (nitrogen or argon) to avoid moisture and oxygen interference.

Step 3: Borylation

- The aryl lithium intermediate is reacted with a boron electrophile such as trimethyl borate or triisopropyl borate, also at low temperature, to form the boronate ester intermediate.

- After completion, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure full conversion.

Step 4: Hydrolysis and Acid Work-Up

- The boronate ester is hydrolyzed by addition of aqueous acid (e.g., 1N hydrochloric acid) to yield the boronic acid.

- The pH is carefully adjusted to ~2-4 to optimize precipitation and purity.

Step 5: Purification

- The crude product is extracted using organic solvents such as methyl tert-butyl ether or 2-methyltetrahydrofuran.

- Further purification involves recrystallization from isopropyl ether or hexane mixtures to obtain the boronic acid as a crystalline solid with high purity (>98% by NMR).

Representative Experimental Conditions (Adapted from Cyclopropylboronic Acid Synthesis)

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | n-Butyllithium (2.5 M in hexanes), THF | -78 to -50 | 1.5 h | — | Under N2, anhydrous conditions |

| Borylation | Trimethyl borate or triisopropyl borate, THF | -78 to -50 | 1-2 h + RT 3-8 h | — | Slow addition, stirring for complete reaction |

| Hydrolysis | 1N HCl or dilute HCl aqueous solution | 0 to RT | 0.5-1 h | — | pH adjusted to 2-4 |

| Extraction & Purify | Methyl tert-butyl ether, isopropyl ether recrystallization | RT | — | 90-94% | White crystalline product, mp ~92-94 °C |

Note: These conditions are adapted from analogous cyclopropylboronic acid syntheses as direct literature on this compound is limited but expected to be similar due to structural analogy.

Analysis of Preparation Methods

Advantages

- High regioselectivity and purity: Low-temperature lithiation ensures selective metalation adjacent to the cyclopropyl and methyl substituents.

- Good yields: Reported yields for related cyclopropylboronic acids range from 55% to 94%.

- Scalability: The method is amenable to scale-up with proper inert atmosphere and temperature control.

Challenges

- Air and moisture sensitivity: Organolithium reagents require stringent anhydrous and oxygen-free conditions.

- Temperature control: Maintaining low temperatures is critical to prevent side reactions.

- Purification complexity: Boronic acids can form cyclic trimers or polymers, requiring careful recrystallization.

Comparative Summary of Key Preparation Routes

In-Depth Research Findings

- The intramolecular hydrogen bonding in cyclopropyl carboxylic acid derivatives facilitates formation of six-membered cyclic intermediates, improving boronation efficiency.

- The boronic acid tends to form trimers or polymers upon concentration, which can be reverted to monomeric boronic acid by hydrolysis with dilute acid.

- NMR spectroscopy confirms purity and structure, with melting points around 90-95 °C being diagnostic for the boronic acid product.

- The use of 2-methyltetrahydrofuran as a solvent is beneficial due to its higher boiling point and better solubility properties compared to THF.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclopropyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids and Bases: For protodeboronation and other transformations.

Major Products:

Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Scientific Research Applications

(2-Cyclopropyl-5-methylphenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

These steps highlight the role of the boronic acid in facilitating the formation of carbon-carbon bonds through a well-defined catalytic cycle .

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Methoxyethyl Phenoxy Derivatives: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit enhanced bioactivity (e.g., fungal histone deacetylase inhibition at 1 µM) due to extended conjugation and polar substituents. In contrast, (2-Cyclopropyl-5-methylphenyl)boronic acid’s non-polar substituents may favor lipid membrane penetration but reduce aqueous solubility.

- Nitro-Substituted Analogs: 4-Nitrophenyl boronic acid rapidly converts to 4-nitrophenol via H₂O₂ oxidation (rate constant: 0.0586 s⁻¹ at pH ~11) . The cyclopropyl and methyl groups in this compound likely slow such oxidative transformations, enhancing stability in basic conditions.

Acidity Trends

- pKa Determinants: Substituent position and electronic nature critically influence pKa. For instance, 3-AcPBA and 4-MCPBA exhibit pKa values exceeding physiological pH (~7.4), limiting their diol-binding efficiency in biological systems .

Stability and Protodeboronation Kinetics

Cyclopropyl boronic acids exhibit exceptional stability against protodeboronation (t₁/₂ >1 week at pH 12, 70°C) compared to heteroaromatic analogs like 2-pyridyl boronic acid (t₁/₂ ≈25–50 s at pH 7, 70°C) . Key findings:

- Mechanistic Stability: The cyclopropyl group’s rigid, non-aromatic structure resists zwitterionic intermediate formation—a pathway that accelerates degradation in 2-pyridyl and 5-thiazolyl boronic acids .

- pH-Dependent Kinetics : Protodeboronation rates peak near the boronic acid’s pKa. For this compound, this pH range is likely alkaline (pH 9–12), aligning with slow degradation observed in cyclopropyl analogs .

Table 1: Comparative Properties of Selected Boronic Acids

*Estimated based on structural analogs.

Biological Activity

(2-Cyclopropyl-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropyl and methyl-substituted aromatic compounds with boron reagents. The general method includes:

- Starting Materials : Cyclopropyl bromide, 5-methylphenylboronic acid.

- Reagents : Palladium catalysts and bases such as sodium carbonate.

- Reaction Conditions : Conducted under an inert atmosphere at elevated temperatures to facilitate coupling reactions.

The yield and purity of the synthesized compound can be optimized through various purification techniques, including recrystallization and chromatography.

Antitumor Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant antitumor activity. The mechanism is often linked to their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

- In Vitro Studies : Compounds with similar structures have shown IC50 values ranging from 0.48 to 2.1 µM against various cancer cell lines, indicating potent growth inhibition .

Antimicrobial Activity

Boronic acids are also recognized for their antimicrobial properties. Research indicates that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria.

- Case Study : A related study demonstrated that boronic acid derivatives were active against strains such as E. coli and Pseudomonas aeruginosa, showcasing their potential as antibacterial agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets through reversible covalent bonding with diols. This interaction is critical in modulating enzyme activities and cellular pathways.

- Kinetic Studies : Research has shown that the protodeboronation kinetics of cyclopropyl boronic acids are relatively slow, which may enhance their stability in biological systems .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (2-Cyclopropyl-5-methylphenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides or triflates react with boronic acids in the presence of a palladium catalyst. Cyclopropyl-containing boronic acids require careful handling due to potential ring strain, and intermediates like cyclopropane-substituted aryl halides are often used. Purification involves chromatography or crystallization under inert conditions to prevent protodeboronation .

Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl substituent introduces steric and electronic effects, potentially slowing transmetallation steps in Suzuki-Miyaura reactions. However, its rigid structure can enhance regioselectivity in coupling with aromatic partners. Computational modeling (e.g., DFT) is recommended to predict electronic effects and optimize reaction conditions .

Q. What are the standard protocols for characterizing purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹¹B, ¹³C) is critical for confirming boronic acid functionality and cyclopropyl stability. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For trace impurities (e.g., protodeboronation byproducts), LC-MS/MS in MRM mode offers sensitivity down to 1 ppm .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous-organic systems?

Cyclopropyl boronic acids exhibit slow protodeboronation (t₀.₅ > 1 week at pH 12, 70°C), making them relatively stable under basic conditions. However, acidic media (pH < 4) accelerate decomposition. Autocatalytic pathways and disproportionation may occur near the pKa (pH = pKa ± 1.6). Kinetic studies using NMR and DFT modeling are advised to map pH-rate profiles .

Q. What advanced strategies mitigate side reactions during cross-coupling with electron-deficient partners?

Lewis acid additives (e.g., Zn or Cu salts) can modulate reactivity by stabilizing zwitterionic intermediates. For electron-deficient aryl halides, ligand choice (e.g., SPhos or XPhos) improves catalytic efficiency. Pre-complexation of the boronic acid with bases like K₂CO₃ enhances transmetallation rates .

Q. How can computational tools predict the bioactivity of derivatives targeting cancer cells?

Density functional theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to guide structural modifications. Molecular docking studies with proteins like proteasomes or kinases assess binding affinity. In vitro screening on glioblastoma cells, followed by metabolomic profiling, validates predicted activity .

Q. What analytical challenges arise in detecting boronic acid trimerization during MALDI-MS analysis?

Trimerization complicates mass spectral interpretation due to dehydration products. On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) suppresses trimer formation and enables sequencing of branched peptides. Post-source decay (PSD) or MS/MS fragmentation resolves ambiguous peaks .

Q. How do secondary interactions impact glycoprotein binding studies using boronic acid-functionalized surfaces?

Non-specific interactions (e.g., hydrophobic or electrostatic) can overshadow boronate ester formation. Buffer optimization (e.g., using Tris-borate at pH 8.5) minimizes interference. SPR spectroscopy quantifies binding constants (K) and identifies pH-dependent selectivity .

Methodological Considerations

- Stability Testing : Monitor protodeboronation via ¹H NMR in D₂O/THF mixtures at varying pH .

- Impurity Control : Employ LC-MS/MS with a C18 column and 0.1% formic acid in mobile phases to separate boronic acid byproducts .

- Biological Assays : Use fluorescence polarization assays to measure binding to diol-containing biomolecules (e.g., sialic acids) under tumor-relevant acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.